5-(5-methylthien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
“5-(5-methylthien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol” is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(5-methylthien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the thiol group: This step may involve the reaction of the triazole intermediate with sulfur-containing reagents under controlled conditions.
Attachment of the thienyl and tetrahydrofuran groups: These groups can be introduced through substitution reactions using suitable halogenated precursors and base catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The triazole ring and other functional groups may participate in reduction reactions under appropriate conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thienyl and tetrahydrofuran moieties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation products: Disulfides, sulfonic acids.
Reduction products: Reduced triazole derivatives.
Substitution products: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in metal-catalyzed reactions.
Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology
Antimicrobial Agents: Triazole derivatives are studied for their potential as antibacterial and antifungal agents.
Enzyme Inhibitors: These compounds can act as inhibitors of various enzymes, making them useful in biochemical research.
Medicine
Drug Development: The compound may be investigated for its potential therapeutic effects in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Agriculture: Triazole derivatives can be used as fungicides and herbicides.
Pharmaceuticals: These compounds are important intermediates in the synthesis of various drugs.
Mechanism of Action
The mechanism of action of “5-(5-methylthien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol” would depend on its specific biological target. Generally, triazole derivatives exert their effects by:
Binding to enzymes or receptors: This can inhibit or modulate the activity of the target protein.
Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: A similar compound with a chlorophenyl group instead of the thienyl and tetrahydrofuran groups.
Uniqueness
Structural Features: The presence of both thienyl and tetrahydrofuran groups makes “5-(5-methylthien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol” unique compared to other triazole derivatives.
Biological Activity: The specific combination of functional groups may confer unique biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(5-methylthiophen-3-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS2/c1-8-5-9(7-18-8)11-13-14-12(17)15(11)6-10-3-2-4-16-10/h5,7,10H,2-4,6H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJDEQSRCMFLSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C2=NNC(=S)N2CC3CCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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